molecular formula C7H8BrNO2S B13115025 Methyl 2-amino-5-bromo-4-methylthiophene-3-carboxylate

Methyl 2-amino-5-bromo-4-methylthiophene-3-carboxylate

Cat. No.: B13115025
M. Wt: 250.12 g/mol
InChI Key: VCPXBOHTPBMFON-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-4-methylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromine, amino, and carboxylate groups in its structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-5-bromo-4-methylthiophene-3-carboxylate typically involves the bromination of 2-amino-4-methylthiophene-3-carboxylate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time more precisely. The use of automated systems can also help in maintaining the consistency and purity of the product.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.

    Reduction: The bromine atom can be replaced by hydrogen through reduction reactions using reagents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: De-brominated thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-5-bromo-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are used in organic electronics and as building blocks for pharmaceuticals.

    Biology: The compound can be used to study the biological activity of thiophene derivatives, including their antimicrobial and anticancer properties.

    Industry: The compound is used in the production of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-bromo-4-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and carboxylate groups allows it to form hydrogen bonds and electrostatic interactions with biological targets, influencing their function.

Comparison with Similar Compounds

  • Methyl 2-amino-5-bromo-4-methylthiophene-3-carboxylate
  • Methyl 2-amino-5-chloro-4-methylthiophene-3-carboxylate
  • Methyl 2-amino-5-fluoro-4-methylthiophene-3-carboxylate

Comparison:

  • Uniqueness: The bromine atom in this compound provides unique reactivity compared to its chloro and fluoro analogs. Bromine is a better leaving group, making the compound more reactive in nucleophilic substitution reactions.
  • Reactivity: The presence of different halogens (bromine, chlorine, fluorine) affects the compound’s reactivity and the types of reactions it can undergo. Bromine, being larger and more polarizable, makes the compound more suitable for certain types of chemical transformations.

Properties

IUPAC Name

methyl 2-amino-5-bromo-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-3-4(7(10)11-2)6(9)12-5(3)8/h9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPXBOHTPBMFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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